1,1-Difluoro-2-methylpropan-2-amine 1,1-Difluoro-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 1513291-91-2
VCID: VC2878678
InChI: InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3
SMILES: CC(C)(C(F)F)N
Molecular Formula: C4H9F2N
Molecular Weight: 109.12 g/mol

1,1-Difluoro-2-methylpropan-2-amine

CAS No.: 1513291-91-2

Cat. No.: VC2878678

Molecular Formula: C4H9F2N

Molecular Weight: 109.12 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-2-methylpropan-2-amine - 1513291-91-2

Specification

CAS No. 1513291-91-2
Molecular Formula C4H9F2N
Molecular Weight 109.12 g/mol
IUPAC Name 1,1-difluoro-2-methylpropan-2-amine
Standard InChI InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3
Standard InChI Key SYTBFGGNMOJFEU-UHFFFAOYSA-N
SMILES CC(C)(C(F)F)N
Canonical SMILES CC(C)(C(F)F)N

Introduction

Chemical Identity and Structure

1,1-Difluoro-2-methylpropan-2-amine is an organofluorine compound classified as a primary amine. It contains a tertiary carbon center bonded to two methyl groups and an amino group, with a difluoromethyl group attached to the central carbon. The compound was first registered in chemical databases in 2014 and has been the subject of ongoing research interest in the field of organofluorine chemistry .

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that make it valuable for research purposes. Table 1 summarizes the key properties of 1,1-Difluoro-2-methylpropan-2-amine as documented in chemical databases.

Table 1: Key Properties of 1,1-Difluoro-2-methylpropan-2-amine

PropertyValue
PubChem CID80610302
Molecular FormulaC₄H₉F₂N
Molecular Weight109.12 g/mol
CAS Registry Number1513291-91-2
IUPAC Name1,1-difluoro-2-methylpropan-2-amine
Creation DateOctober 20, 2014
Modification DateApril 5, 2025

The molecular structure features a central quaternary carbon atom with two methyl substituents and an amino group, along with a difluoromethyl group (CF₂H) . This arrangement contributes to the compound's unique chemical behavior, particularly in terms of its basicity, nucleophilicity, and potential for hydrogen bonding.

Structural Identifiers

For chemical database purposes and computational chemistry applications, 1,1-Difluoro-2-methylpropan-2-amine is represented through several standardized notations as shown in Table 2.

Table 2: Structural Identifiers for 1,1-Difluoro-2-methylpropan-2-amine

Identifier TypeNotation
InChIInChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3
InChIKeySYTBFGGNMOJFEU-UHFFFAOYSA-N
SMILESCC(C)(C(F)F)N

These identifiers enable precise communication about the compound's structure across different chemical databases and research platforms . The InChI (International Chemical Identifier) provides a standardized method to encode the molecular information, while SMILES (Simplified Molecular Input Line Entry System) offers a more compact representation that is widely used in cheminformatics.

Structural Comparisons with Related Compounds

1,1-Difluoro-2-methylpropan-2-amine belongs to a family of fluorinated amines. Understanding its relationship to structurally similar compounds provides valuable context for assessing its potential applications and reactivity patterns.

Comparison with Isomeric Compounds

A structurally related compound is 1,1-Difluoro-N-methylpropan-2-amine (PubChem CID: 80609422), which differs in the position of the methyl group. In 1,1-Difluoro-2-methylpropan-2-amine, both methyl groups are attached to the central carbon atom, creating a tertiary carbon center with a primary amine. In contrast, 1,1-Difluoro-N-methylpropan-2-amine has one methyl group attached to the nitrogen atom, forming a secondary amine .

Table 3: Comparison of 1,1-Difluoro-2-methylpropan-2-amine and Related Compounds

Property1,1-Difluoro-2-methylpropan-2-amine1,1-Difluoro-N-methylpropan-2-amine
Molecular FormulaC₄H₉F₂NC₄H₉F₂N
Molecular Weight109.12 g/mol109.12 g/mol
CAS Number1513291-91-21516816-42-4
Amine TypePrimary amineSecondary amine
InChIKeySYTBFGGNMOJFEU-UHFFFAOYSA-NZIUSYMCNVQDNQK-UHFFFAOYSA-N
SMILESCC(C)(C(F)F)NCC(C(F)F)NC

This structural difference significantly affects the compounds' reactivity profiles, particularly with regard to nucleophilicity, basicity, and steric considerations .

Salt Forms and Derivatives

The hydrochloride salt of 1,1-difluoro-2-methylpropan-2-amine (CAS: 1803583-55-2) has been synthesized and is commercially available for research purposes. This salt form has a molecular formula of C₄H₁₀ClF₂N and a molecular weight of 145.58 g/mol . Salt formation is a common approach to improve the stability, solubility, and handling characteristics of amine compounds.

Similarly, the hydrochloride salt of the related compound (1,1-Difluoropropan-2-yl)(methyl)amine (CAS: 2402837-24-3) has also been documented in chemical databases . These salt forms are often preferred in pharmaceutical research due to their enhanced stability and improved physicochemical properties.

Package SizeApproximate Price (USD)Availability
100 mg$388.908-12 weeks production time
250 mg$622.908-12 weeks production time
500 mg$1,036.908-12 weeks production time
1 gInformation not complete8-12 weeks production time

The extended production time suggests that this compound is synthesized on demand rather than kept in stock, which is common for specialized research chemicals with limited commercial applications .

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 1,1-Difluoro-2-methylpropan-2-amine would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals for the two equivalent methyl groups, the difluoromethine proton, and the amino protons

    • ¹⁹F NMR: Would display a characteristic doublet for the two fluorine atoms

    • ¹³C NMR: Would reveal the carbon environments, with the difluoromethine carbon appearing as a triplet due to C-F coupling

  • Mass Spectrometry:

    • Molecular ion peak at m/z 109, corresponding to the molecular weight

    • Characteristic fragmentation patterns involving loss of fluorine and cleavage of C-C bonds

  • Infrared Spectroscopy:

    • N-H stretching vibrations typical of primary amines (3300-3500 cm⁻¹)

    • C-F stretching vibrations (1000-1400 cm⁻¹)

These spectroscopic data would be essential for structure confirmation and purity assessment in research applications.

Computational Studies

The 3D structure of 1,1-Difluoro-2-methylpropan-2-amine has been modeled computationally, with multiple conformers identified . These computational models provide valuable information about the compound's molecular geometry, electron distribution, and potential interaction sites for hydrogen bonding or other intermolecular forces.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and selective synthetic routes to 1,1-Difluoro-2-methylpropan-2-amine and related compounds. Particular emphasis might be placed on:

  • Stereoselective methods for the introduction of the difluoromethyl group

  • Green chemistry approaches with reduced environmental impact

  • Scalable procedures suitable for larger-scale production

  • Transition-metal catalyzed processes with high functional group tolerance

Exploration of Chemical Space

The unique structural features of 1,1-Difluoro-2-methylpropan-2-amine suggest that it could serve as a valuable scaffold for exploring chemical space in drug discovery and materials science. Future studies might investigate:

  • Structure-activity relationships of derivatives in biological systems

  • Effects of fluorination pattern on physicochemical properties

  • Application in designing peptide mimetics with enhanced stability

  • Incorporation into functional materials with specific properties

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